molecular formula C20H22CuN6O2S2 B12776739 Copper, ((2,2'-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2'),S,S')-, (SP-4-2)- CAS No. 123988-72-7

Copper, ((2,2'-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2'),S,S')-, (SP-4-2)-

Cat. No.: B12776739
CAS No.: 123988-72-7
M. Wt: 506.1 g/mol
InChI Key: ODJOLPIEAWZLMC-PQWNGSORSA-L
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Description

Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- is a complex copper compound with a unique structure. This compound is characterized by its coordination with hydrazinecarbothioamidato ligands, which are known for their ability to form stable complexes with transition metals. The presence of methoxyphenyl groups adds to the compound’s stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- typically involves the reaction of copper salts with the corresponding hydrazinecarbothioamidato ligands. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The ligands are prepared by the condensation of 4-methoxybenzylamine with carbon disulfide, followed by reaction with hydrazine hydrate. The resulting ligands are then reacted with copper salts to form the desired complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.

    Reduction: It can also be reduced, typically using reducing agents such as sodium borohydride.

    Substitution: The ligands in the complex can be substituted with other ligands, depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol, methanol, or acetonitrile, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions result in new copper complexes with different ligands.

Scientific Research Applications

Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and proteins.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The copper center can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The ligands in the complex can also interact with biomolecules, affecting their structure and function. These interactions can disrupt cellular processes, leading to cell death, which is why the compound is being studied for its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Copper(II) acetate: A simple copper complex with acetate ligands.

    Copper(II) sulfate: A widely used copper compound with sulfate ligands.

    Copper(II) chloride: Another common copper complex with chloride ligands.

Uniqueness

What sets Copper, ((2,2’-(1,2-ethanediylidene)bis(N-((4-methoxyphenyl)methyl)hydrazinecarbothioamidato))(2-)-N(sup 2),N(sup 2’),S,S’)-, (SP-4-2)- apart from these similar compounds is its unique ligand structure. The presence of hydrazinecarbothioamidato ligands with methoxyphenyl groups provides enhanced stability and reactivity, making it suitable for specialized applications in research and industry.

Properties

CAS No.

123988-72-7

Molecular Formula

C20H22CuN6O2S2

Molecular Weight

506.1 g/mol

IUPAC Name

copper;N'-[(4-methoxyphenyl)methyl]-N-[[(2E)-2-[[N-[(4-methoxyphenyl)methyl]-C-sulfidocarbonimidoyl]hydrazinylidene]ethylidene]amino]carbamimidothioate

InChI

InChI=1S/C20H24N6O2S2.Cu/c1-27-17-7-3-15(4-8-17)13-21-19(29)25-23-11-12-24-26-20(30)22-14-16-5-9-18(28-2)10-6-16;/h3-12H,13-14H2,1-2H3,(H2,21,25,29)(H2,22,26,30);/q;+2/p-2/b23-11+,24-12?;

InChI Key

ODJOLPIEAWZLMC-PQWNGSORSA-L

Isomeric SMILES

COC1=CC=C(C=C1)CN=C(NN=C/C=N/NC(=NCC2=CC=C(C=C2)OC)[S-])[S-].[Cu+2]

Canonical SMILES

COC1=CC=C(C=C1)CN=C(NN=CC=NNC(=NCC2=CC=C(C=C2)OC)[S-])[S-].[Cu+2]

Origin of Product

United States

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